molecular formula C13H18O3 B14297973 Acetic acid;1-phenylpent-1-en-3-ol CAS No. 113334-98-8

Acetic acid;1-phenylpent-1-en-3-ol

Cat. No.: B14297973
CAS No.: 113334-98-8
M. Wt: 222.28 g/mol
InChI Key: KJPVQJIANPELAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C13H18O3 It is a derivative of acetic acid and features a phenyl group attached to a pentenyl chain with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylpent-1-en-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpent-1-en-3-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction typically takes place under reflux conditions, where the mixture is heated to promote the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Acetic acid;1-phenylpent-1-en-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid;1-phenylpent-1-en-3-ol involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a phenyl group, a pentenyl chain, and an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

113334-98-8

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

acetic acid;1-phenylpent-1-en-3-ol

InChI

InChI=1S/C11H14O.C2H4O2/c1-2-11(12)9-8-10-6-4-3-5-7-10;1-2(3)4/h3-9,11-12H,2H2,1H3;1H3,(H,3,4)

InChI Key

KJPVQJIANPELAK-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC1=CC=CC=C1)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.